molecular formula C15H24N4O2S B2494755 4-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 2034443-54-2

4-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2494755
CAS No.: 2034443-54-2
M. Wt: 324.44
InChI Key: JHTLGAIMZYPZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that includes a piperidine ring, an oxane ring, and a thiadiazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction.

    Formation of the Thiadiazole Moiety: The thiadiazole ring is formed through a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the piperidine-oxane intermediate with the thiadiazole moiety under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the piperidine or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **4-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for scientific research and potential therapeutic applications.

Biological Activity

The compound 4-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and other pharmacological effects based on diverse sources.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{14}H_{20}N_{4}O_{2}S
  • Molecular Weight : 300.40 g/mol

This compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under review has shown promising results in inhibiting the growth of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using the MTT assay method. The results indicated that the compound has a median inhibitory concentration (IC50) comparable to established chemotherapeutic agents. For instance:

CompoundCell LineIC50 (µg/mL)
This compoundMCF-710.50
This compoundHepG28.75

These findings suggest that the compound's mechanism may involve inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio in favor of pro-apoptotic factors .

The proposed mechanism of action for this compound involves:

  • Apoptosis Induction : The compound activates apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S and G2/M phases in treated cells.
  • Targeting Specific Pathways : The interaction with specific proteins involved in cancer progression is hypothesized to play a crucial role in its anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate moderate to strong activity against several bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings. For instance:

  • Study on MCF-7 Cells : A study reported that treatment with thiadiazole derivatives led to a significant reduction in cell viability compared to untreated controls.
  • In Vivo Studies : Animal models have shown that these compounds can effectively inhibit tumor growth without significant toxicity to normal tissues .

Properties

IUPAC Name

4-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-11-14(22-18-17-11)15(20)16-10-12-2-6-19(7-3-12)13-4-8-21-9-5-13/h12-13H,2-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTLGAIMZYPZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.